Cas no 646524-04-1 (Benzamide, 2-[3-methyl-3-(phenylmethyl)-1-triazenyl]-N-(phenylmethyl)-)

Benzamide, 2-[3-methyl-3-(phenylmethyl)-1-triazenyl]-N-(phenylmethyl)- structure
646524-04-1 structure
Product name:Benzamide, 2-[3-methyl-3-(phenylmethyl)-1-triazenyl]-N-(phenylmethyl)-
CAS No:646524-04-1
MF:C22H22N4O
MW:358.43628
CID:419617
PubChem ID:71379207

Benzamide, 2-[3-methyl-3-(phenylmethyl)-1-triazenyl]-N-(phenylmethyl)- Chemical and Physical Properties

Names and Identifiers

    • Benzamide, 2-[3-methyl-3-(phenylmethyl)-1-triazenyl]-N-(phenylmethyl)-
    • N-benzyl-2-[[benzyl(methyl)amino]diazenyl]benzamide
    • N-Benzyl-2-[(1E)-3-benzyl-3-methyltriaz-1-en-1-yl]benzamide
    • DTXSID10801787
    • 646524-04-1
    • Inchi: InChI=1S/C22H22N4O/c1-26(17-19-12-6-3-7-13-19)25-24-21-15-9-8-14-20(21)22(27)23-16-18-10-4-2-5-11-18/h2-15H,16-17H2,1H3,(H,23,27)
    • InChI Key: CDVKOEFRUXYGAX-UHFFFAOYSA-N
    • SMILES: CN(CC1=CC=CC=C1)N=NC2=CC=CC=C2C(=O)NCC3=CC=CC=C3

Computed Properties

  • Exact Mass: 358.17956
  • Monoisotopic Mass: 358.17936134g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 7
  • Complexity: 469
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.8
  • Topological Polar Surface Area: 57.1Ų

Experimental Properties

  • PSA: 57.06

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